3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
Description
3-Chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a thiazole-derived benzamide compound characterized by a dihydrothiazole core fused with a 4-methoxy-3-methylphenyl substituent and a 3-chlorobenzamide moiety. Its Z-configuration at the thiazole-imine bond is critical for maintaining planar geometry, facilitating interactions in biological systems . Thiazole derivatives are pharmacologically significant due to their anti-inflammatory, analgesic, and antimicrobial activities .
Properties
IUPAC Name |
3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-8-12(6-7-16(11)23-2)15-10-24-18(20-15)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTOICBMADUGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxy-3-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Thiazole-Benzamide Derivatives
Key Observations :
- The target compound’s dihydrothiazole core distinguishes it from thiadiazole (e.g., 4g ) or thiazolidinone derivatives (e.g., ).
- Substituent diversity (e.g., methoxy, methyl, chloro, or propoxy groups) modulates electronic effects and steric bulk, influencing solubility and receptor binding .
Table 2: Physicochemical Data
Key Observations :
- Higher molecular weight in thiazolidinone derivatives (e.g., ) correlates with increased complexity of substituents.
- Yields for 4g (82%) suggest efficient synthesis compared to other analogs where data are unavailable .
Biological Activity
3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxy and methyl groups on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various viruses:
- Hepatitis B Virus (HBV) : Research indicates that thiazole derivatives can inhibit HBV replication by enhancing intracellular levels of APOBEC3G, a protein crucial for antiviral defense. A derivative related to this compound was shown to have significant anti-HBV activity in both in vitro and in vivo studies .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. The following findings summarize their efficacy:
The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can significantly enhance cytotoxicity against various cancer cell lines.
Case Studies
- Study on Anti-HBV Activity : In a study involving the compound IMB-0523 (related to our compound), it was found to be an effective inhibitor of both wild-type and drug-resistant HBV strains. The study utilized HepG2.2.15 cells to measure intracellular A3G levels and demonstrated a strong correlation between A3G expression and antiviral activity .
- Anticancer Efficacy : Another research project evaluated a series of thiazole derivatives against several cancer cell lines, including HT29 and Jurkat cells. The results indicated that certain modifications led to enhanced growth inhibition compared to standard treatments like doxorubicin .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its therapeutic application:
- Acute Toxicity : Preliminary evaluations suggest low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses.
- Pharmacokinetic Profile : Studies are ongoing to determine absorption, distribution, metabolism, and excretion (ADME) characteristics to optimize dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
